molecular formula C14H11N3O2 B2730810 3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile CAS No. 199604-01-8

3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile

Cat. No.: B2730810
CAS No.: 199604-01-8
M. Wt: 253.261
InChI Key: HAVSJEZAWBTUKH-UHFFFAOYSA-N
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Description

3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile is a complex organic compound with a unique structure that includes an indole moiety fused with an azepine ring. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which is a classical method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile is unique due to its fused ring structure, which combines the properties of both indole and azepine derivatives. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-methoxy-1-oxo-5,10-dihydro-2H-azepino[3,4-b]indole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-14-8(7-15)6-10-9-4-2-3-5-11(9)16-12(10)13(18)17-14/h2-5,16H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVSJEZAWBTUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(CC2=C(C(=O)N1)NC3=CC=CC=C23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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